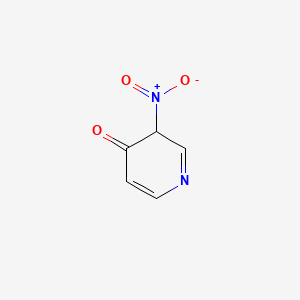

4(1H)-Pyridinone, 3-nitro-

Description

BenchChem offers high-quality 4(1H)-Pyridinone, 3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyridinone, 3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

137280-56-9 |

|---|---|

Molecular Formula |

C5H4N2O3 |

Molecular Weight |

140.098 |

IUPAC Name |

3-nitro-3H-pyridin-4-one |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-4H |

InChI Key |

OQZLEXNNZUGNII-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(C1=O)[N+](=O)[O-] |

Synonyms |

4(3H)-Pyridinone,3-nitro-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4(1H)-Pyridinone, 3-nitro- from 4-hydroxypyridine

An In-Depth Technical Guide to the Synthesis of 4(1H)-Pyridinone, 3-nitro- from 4-Hydroxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted pyridinones is a cornerstone of modern medicinal chemistry, providing scaffolds for a diverse range of therapeutic agents.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of 4(1H)-Pyridinone, 3-nitro- (also known as 3-Nitro-4-pyridone) from the readily available precursor, 4-hydroxypyridine. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization. This document is designed to serve as a practical and authoritative resource for chemists in research and development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction and Significance

4(1H)-Pyridinone and its derivatives are privileged structures in drug discovery, exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group onto the pyridinone ring, specifically at the 3-position, creates a versatile intermediate. The electron-withdrawing nature of the nitro group activates the scaffold for further functionalization, such as nucleophilic aromatic substitution, and can be a key pharmacophore or a precursor to an amino group via reduction.[2] The target molecule, 3-nitro-4-pyridone (CAS 15590-90-6), is therefore a valuable building block for the synthesis of complex, biologically active molecules.[3][4][5]

This guide focuses on the direct nitration of 4-hydroxypyridine, a common and cost-effective starting material. The procedure involves an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.[6]

Reaction Mechanism and Scientific Rationale

The conversion of 4-hydroxypyridine to 3-nitro-4-pyridone is achieved through electrophilic aromatic substitution. The process can be understood through two primary stages: the generation of the electrophile and the subsequent attack by the aromatic ring.

Tautomerism of 4-Hydroxypyridine

It is critical to recognize that 4-hydroxypyridine exists in equilibrium with its tautomeric form, 4(1H)-pyridone. In most solvents and in the solid state, the pyridone form is predominant. The pyridone tautomer, with its amide-like character, is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Generation of the Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Aromatization

The electron-rich 4-pyridone ring acts as a nucleophile, attacking the nitronium ion. The hydroxyl (or keto) group is an activating, ortho-, para-directing group. Since the para-position is occupied by the ring nitrogen, substitution occurs at the ortho-position (C-3 or C-5). The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as the bisulfate ion or water) then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product, 3-nitro-4-pyridone.

Below is a diagram illustrating the core reaction mechanism.

Caption: Reaction mechanism for the nitration of 4(1H)-Pyridone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of 4-hydroxypyridine.[8] It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| 4-Hydroxypyridine | >98% Purity | Sigma-Aldrich |

| Concentrated Sulfuric Acid | 95-98% | Thermo Fisher |

| Fuming Nitric Acid | >90% | VWR |

| Crushed Ice / Deionized Water | Laboratory Grade | - |

| Saturated Sodium Carbonate | Na₂CO₃ solution, Laboratory Grade | - |

| Acetone | ACS Grade | - |

| Round-bottom flask (3-neck) | Appropriate volume (e.g., 500 mL) | Kimble |

| Magnetic Stirrer & Stir Bar | - | IKA |

| Addition Funnel | With pressure equalization | Chemglass |

| Thermometer | -20 to 150 °C range | - |

| Ice Bath | - | - |

| Büchner Funnel & Filter Flask | - | - |

| Filter Paper | Whatman Grade 1 | - |

Step-by-Step Synthesis Workflow

The overall workflow from preparation to the final purified product is outlined below.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. 3-Nitro-4-pyridone | 15590-90-6 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 7. 10.6. Reaction: Nitration – Introduction to Organic Chemistry [saskoer.ca]

- 8. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

Nitration of 4-Pyridone to Yield 3-Nitro-4-Pyridone: A Comprehensive Technical Guide

The synthesis of 3-nitro-4-pyridone (also referred to as 3-nitro-4-hydroxypyridine or 3-nitropyridin-4-ol) via the direct nitration of 4-pyridone is a foundational transformation in heterocyclic organic chemistry[1]. As a highly functionalized building block, this compound serves as a critical intermediate in the design of kinase inhibitors, agrochemicals, and energetic materials[1][2].

This technical whitepaper provides an authoritative, in-depth mechanistic analysis and a validated experimental protocol tailored for researchers and drug development professionals.

Mechanistic Insights: Electrophilic Aromatic Substitution (EAS)

The nitration of 4-pyridone is governed by the principles of electrophilic aromatic substitution (EAS), but it exhibits unique kinetic behavior dictated by tautomerization and protonation equilibria in strongly acidic media.

Tautomeric Reactivity and Regioselectivity

In aqueous and acidic solutions, 4-hydroxypyridine exists predominantly as the 4-pyridone tautomer[3]. Kinetic studies reveal a fascinating phenomenon: unlike basic pyridines, which are heavily deactivated by protonation in strong acids, nitration of 4-pyridone occurs almost exclusively on the free-base pyridone tautomer rather than the hydroxyl form or the conjugate acid[4].

The carbonyl oxygen acts as a powerful electron-donating group via resonance. This localized electron density strongly activates the heteroaromatic ring toward electrophilic attack at the positions ortho to the oxygen, which correspond to the 3- and 5-positions of the pyridine ring[1].

The Role of the Mixed Acid System

The reaction utilizes a "mixed acid" system comprising concentrated sulfuric acid (

Logical flow of the electrophilic aromatic substitution mechanism for 4-pyridone nitration.

Experimental Methodology: Synthesis of 3-Nitro-4-Pyridone

The following protocol is engineered to maximize the yield of the mono-nitrated product while actively suppressing the formation of the 3,5-dinitro-4-pyridone byproduct.

Reagents Required

-

Substrate : 4-Pyridone (or 4-hydroxypyridine nitrate)

-

Solvent/Catalyst : Concentrated Sulfuric Acid (

, 98%) -

Electrophile Source : Fuming Nitric Acid (

, >90%) or 20% Oleum -

Quenching Agent : Crushed Ice / Deionized Water

Step-by-Step Protocol

This methodology is designed as a self-validating system , where thermodynamic control and visual phase changes confirm the success of each stage[6].

-

Substrate Dissolution (Thermodynamic Priming) : Charge a round-bottom flask with 12.6 g of 4-pyridone. Submerge the flask in an ice-water bath to establish an internal temperature of 0–10 °C. Cautiously add 26 g of concentrated

(or 20% oleum) with continuous stirring until the substrate is fully dissolved[6].-

Causality: Sulfuric acid serves a dual purpose as the solvent and the generator of the active nitronium ion. The ice bath is critical; it prevents premature exothermic degradation of the substrate prior to the introduction of the electrophile.

-

-

Electrophile Addition (Kinetic Control) : Slowly add fuming

(approx. 1.05 molar equivalents) dropwise to the cooled solution. Maintain the internal temperature strictly below 25 °C during the addition[6].-

Causality: Strict stoichiometric and thermal control is the primary mechanism to prevent over-nitration. Elevated temperatures during this phase lower the activation energy barrier for the second substitution, leading to unwanted 3,5-dinitro derivatives.

-

-

Reaction Propagation : Remove the ice bath and allow the solution to warm to ambient temperature (23–27 °C). Stir the mixture overnight[6].

-

Causality: The extended reaction time at a mild temperature ensures complete conversion of the mono-nitrated thermodynamic product without providing the thermal energy required for di-nitration.

-

-

Quenching and Precipitation (Self-Validation) : Pour the reaction mixture cautiously over crushed ice or into ice-cold water[6].

-

Causality: This step acts as a built-in self-validating mechanism. The sudden dilution of the acid drastically increases the polarity of the solvent system, forcing the hydrophobic nitro-aromatic product to crash out of solution. The immediate appearance of a pale yellow solid visually confirms the success of the transformation while simultaneously halting any further electrophilic activity[1][6].

-

-

Isolation : Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids, and dry overnight under a vacuum[6].

Step-by-step experimental workflow for the synthesis of 3-nitro-4-pyridone.

Quantitative Data & Reaction Optimization

To assist in process scale-up and optimization, the following table summarizes the causal relationship between reaction conditions and the resulting substitution pattern. Controlling the temperature and the equivalents of nitric acid is the definitive factor in isolating the mono-nitrated versus di-nitrated species.

| Target Product | Nitric Acid Equivalents | Temperature Profile | Reaction Time | Expected Yield | Visual Indicator |

| 3-Nitro-4-pyridone | 1.05 - 1.10 eq | 0-10 °C (addition) | 12-18 hours | 65-80% | Pale yellow solid[1][6] |

| 3,5-Dinitro-4-pyridone | > 2.50 eq | 25 °C (addition) | 18-24 hours | > 70% | Yellow/cream solid[6] |

Note: As demonstrated in the data, intentionally heating the reaction mixture to 125 °C with an excess of fuming nitric acid forces the second electrophilic substitution, yielding the 3,5-dinitro derivative[6].

Analytical Validation

The trustworthiness of the synthesized batch must be confirmed via rigorous analytical characterization:

-

Melting Point : Pure 3-nitro-4-pyridone exhibits a remarkably high melting point due to strong intermolecular hydrogen bonding, typically melting or decomposing around 290 °C[6].

-

Spectroscopy : Infrared (IR) spectroscopy will definitively show characteristic nitro group stretching frequencies (symmetric and asymmetric) around 1350 and 1530

, alongside the distinct pyridone carbonyl stretch.

References

- Source: guidechem.

- Source: cdnsciencepub.

- Source: researchgate.

- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII.

- Source: benchchem.

- Source: google.com (Google Patents)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]

chemical properties of 3-nitro-4(1H)-pyridinone

Executive Summary & Structural Identity

3-Nitro-4(1H)-pyridinone (also known as 4-hydroxy-3-nitropyridine or 3-nitro-4-pyridinol) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1][2]. The compound is characterized by a dynamic tautomeric equilibrium between its lactam (pyridinone) and lactim (hydroxypyridine) forms.

The introduction of the strongly electron-withdrawing nitro group at the C3 position significantly perturbs the electronic distribution of the pyridine ring[1]. This electronic push-pull system increases the acidity of the hydroxyl/N-H proton, granting the molecule an amphoteric profile that is highly reactive toward both electrophiles and nucleophiles[2][3].

Quantitative Physicochemical Profile

To facilitate rapid comparison for formulation and synthetic planning, the core physicochemical properties are summarized below[1][4][5][6][7]:

| Parameter | Value | Mechanistic Implication |

| CAS Number | 5435-54-1 | Standard identifier for regulatory tracking. |

| Molecular Formula | C5H4N2O3 | Defines the core mass and elemental composition. |

| Molecular Weight | 140.10 g/mol | Low molecular weight ideal for fragment-based drug design. |

| Appearance | Light yellow to brownish crystals | Coloration is driven by the conjugated nitro-aromatic system. |

| Melting Point | 279°C – 292°C (Decomposes) | High melting point indicates strong intermolecular hydrogen bonding. |

| Predicted Density | 1.507 ± 0.06 g/cm³ | Relevant for scale-up reactor volumetric calculations. |

| Predicted pKa | ~0.13 (Basic) / ~7.63 (Acidic) | Highlights amphoteric nature; protonation occurs at ~0.13, while deprotonation of the OH/NH occurs at ~7.63. |

Synthetic Methodologies: Protocols & Mechanistic Causality

The synthesis of 3-nitro-4(1H)-pyridinone requires careful circumvention of the pyridine ring's natural electron deficiency. Direct electrophilic aromatic substitution on an unsubstituted pyridine is notoriously difficult. However, the strongly electron-donating hydroxyl group at the C4 position activates the ring, directing the incoming nitronium ion (

Protocol A: Regioselective Nitration of 4-Hydroxypyridine

This protocol leverages standard nitrating mixtures but strictly controls thermodynamics to prevent over-nitration[5].

-

Acidic Medium Preparation: Suspend 4-hydroxypyridine (1.0 equivalent) in concentrated sulfuric acid (H₂SO₄, 5 volumes) under a nitrogen atmosphere. Causality: H₂SO₄ acts as both the solvent and the catalyst to generate the active nitronium ion, while N₂ prevents oxidative degradation of the heated pyridine ring[5].

-

Nitrating Mixture Addition: Carefully prepare a mixture of concentrated HNO₃ and H₂SO₄. Add this dropwise to the reactor under continuous stirring.

-

Thermal Activation: Heat the reaction mixture strictly to 60°C–70°C for 3 hours. Causality: This specific thermal window provides the exact activation energy required for C3 electrophilic attack. Exceeding 70°C risks the formation of 3,5-dinitro-4-hydroxypyridine[5][8].

-

Quenching & Crystallization: Cool the mixture to room temperature over 16 hours, then pour the mixture into ice water. Causality: The sudden drop in temperature and solvent polarity forces the precipitation of the target compound.

-

Self-Validation Check: Filter the resulting slurry and dry under reduced pressure. The successful formation of 3-nitro-4(1H)-pyridinone is visually confirmed by a yellow crystalline powder. A melting point analysis should yield a sharp decomposition point between 279°C and 292°C, confirming the absence of unreacted starting material[4][5].

Protocol B: Acid-Mediated Demethylation

When starting from pre-functionalized precursors, demethylation offers an alternative route[7].

-

Reflux: Suspend 4-methoxy-3-nitropyridine in concentrated hydrobromic acid (48%) and reflux at 100°C for 16 hours. Causality: HBr acts as a proton source to activate the ether oxygen, while the bromide ion executes an SN2 attack on the methyl group, liberating the pyridinone[7].

-

Neutralization: Cool the mixture, pour into ice water, and neutralize with concentrated NaOH (32%) to precipitate the product[7].

Downstream Reactivity and Functionalization

3-Nitro-4(1H)-pyridinone is rarely the final therapeutic agent; rather, it is a highly reactive scaffold designed for downstream functionalization.

Figure 1: Synthesis and downstream functionalization workflow of 3-nitro-4(1H)-pyridinone.

Pathway 1: Catalytic Reduction to Amines The nitro group can be selectively reduced to an amine using 5% Palladium on Carbon (Pd/C) under hydrogen gas in a methanol solvent[9]. This yields 3-amino-4-hydroxypyridine, a critical building block for synthesizing complex polycyclic systems and pharmaceuticals[9].

Pathway 2: Halogenation for SNAr Reactions The tautomeric nature of the compound allows the C4 oxygen to be replaced by a chloride leaving group. By treating 3-nitro-4(1H)-pyridinone with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), the compound is converted into 4-chloro-3-nitropyridine[5]. This creates a highly electrophilic center at C4, primed for Nucleophilic Aromatic Substitution (SNAr) with various amines or alcohols[10].

Strategic Applications in Drug Development

The structural geometry of 3-nitro-4(1H)-pyridinone allows it to serve as the backbone for two major classes of therapeutics: neuromuscular agents and antiviral drugs[4][10][11].

Figure 2: Logical relationship mapping of 3-nitro-4(1H)-pyridinone in drug development applications.

Neuromuscular Disorders (Potassium Channel Blockers): Through reduction and subsequent amination, the scaffold is converted into derivatives of 3,4-diaminopyridine (Amifampridine)[11]. These compounds function as potent voltage-gated potassium channel blockers in nerve terminals. By inhibiting potassium efflux, they prolong the action potential, thereby increasing calcium channel opening time and enhancing acetylcholine (ACh) release. This mechanism is critical for treating Lambert-Eaton myasthenic syndrome (LEMS)[11].

Antiviral Agents (Poxvirus Therapeutics): By chlorinating the pyridinone to form 2,4-dichloro-3-nitropyridine, researchers can couple the ring with aminosugars (such as 2,3-dihydroxy-4-hydroxymethylcyclopentylamine)[10]. This pathway synthesizes carbocyclic 3-deazaadenosine (CADO) analogs. These analogs act as potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase, a pharmacological target that disrupts viral mRNA capping, thereby exhibiting strong antiviral activity against vaccinia and other poxviruses[10].

References

1.[1] Title: 4-Hydroxy-3-nitropyridine 5435-54-1 wiki. Source: Guidechem. URL:1 2.[2] Title: CAS 5435-54-1: 3-Nitro-4-pyridinol. Source: CymitQuimica. URL: 2 3.[8] Title: US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof. Source: Google Patents. URL: 8 4.[9] Title: 3-Amino-4-hydroxypyridine | 6320-39-4. Source: Benchchem. URL:9 5.[4] Title: 4-Hydroxy-3-nitropyridine. Source: Chem-Impex. URL: 4 6.[3] Title: CAS 5435-54-1: 3-Nitro-4-pyridinol. Source: CymitQuimica. URL: 3 7.[11] Title: Cas 54-96-6, 3,4-Diaminopyridine. Source: LookChem. URL: 11 8.[10] Title: Synthesis of Carbocyclic 3-Deazaadenosine Analogs as Potential Agents Against Poxvirus. Source: DTIC. URL: 10 9.[5] Title: 4-Hydroxy-3-nitropyridine | 5435-54-1. Source: ChemicalBook. URL: 5 10.[6] Title: 4-hidroxi-3-nitropiridina 15590-90-6 wiki - Es. Source: Guidechem. URL: 6 11.[7] Title: 4-Hydroxy-3-nitropyridine - 15590-90-6. Source: Vulcanchem. URL:7

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 5435-54-1: 3-Nitro-4-pyridinol | CymitQuimica [cymitquimica.com]

- 3. CAS 5435-54-1: 3-Nitro-4-pyridinol | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 4-Hydroxy-3-nitropyridine (15590-90-6) for sale [vulcanchem.com]

- 8. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. lookchem.com [lookchem.com]

spectroscopic characterization of 4(1H)-Pyridinone, 3-nitro-

Spectroscopic Characterization of 4(1H)-Pyridinone, 3-nitro-: A Comprehensive Technical Guide

Executive Summary

4(1H)-Pyridinone, 3-nitro- (CAS 5435-54-1), commonly referred to as 3-nitro-4-pyridone or 4-hydroxy-3-nitropyridine, is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors, energetic materials, and complex pharmaceutical scaffolds. Sourced extensively for drug discovery applications, as noted in 1, accurate structural elucidation of this compound is complicated by its dynamic tautomeric nature[1]. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of 3-nitro-4-pyridone, establishing robust methodologies for NMR and FT-IR analyses.

Structural Dynamics: The Tautomeric Equilibrium

The structural identity of 3-nitro-4-pyridone is defined by a proton-transfer equilibrium between its lactam (pyridone) and lactim (hydroxypyridine) forms. Unlike simple pyridines, the presence of the strongly electron-withdrawing 3-nitro group and the potential for extensive intermolecular hydrogen bonding drastically shifts this equilibrium.

According to seminal physical organic studies published in the 2, the equilibrium constant (

Tautomeric equilibrium of 3-nitro-4(1H)-pyridinone highlighting solvent stabilization.

Spectroscopic Characterization: A Multi-Modal Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for distinguishing between tautomeric states, as detailed in3[3]. In DMSO-d6, the highly deshielding environment created by the adjacent nitro group and the ring nitrogen causes the H-2 proton to resonate significantly downfield.

Table 1: Expected ¹H and ¹³C NMR Spectral Assignments (DMSO-d6)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment / Causality |

| ¹H | ~12.5 - 13.0 | Broad Singlet | N-H proton. Broadness is caused by rapid quadrupolar relaxation of ¹⁴N and intermolecular H-bonding. |

| ¹H | 8.80 - 9.00 | Singlet / Fine Doublet | H-2. Highly deshielded by the adjacent strongly electron-withdrawing -NO₂ group. |

| ¹H | 7.80 - 8.00 | Doublet / Double Doublet | H-6. Deshielded by the adjacent ring nitrogen. |

| ¹H | 6.50 - 7.00 | Doublet | H-5. Shielded relative to H-6 due to the electron-donating resonance effect of the N-H lone pair. |

| ¹³C | ~170.0 - 175.0 | Singlet | C-4 (Carbonyl). The high shift confirms the C=O (lactam) state rather than a C-OH (lactim) state (~160 ppm). |

| ¹³C | ~135.0 - 145.0 | Singlet | C-3. Carbon bearing the nitro group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the pyridone tautomer in the solid state. The presence of a strong Amide I band confirms the C=O moiety, which would be absent if the molecule existed predominantly as the lactim.

Table 2: Key FT-IR Vibrational Modes (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| 3100 - 3300 | ν(N-H) Stretch | Broad band indicative of extensive intermolecular hydrogen bonding. |

| 1650 - 1680 | ν(C=O) Stretch (Amide I) | Definitive proof of the pyridone (lactam) tautomer[3]. |

| 1520 - 1540 | νₐₛ(NO₂) Asymmetric Stretch | Confirms the presence of the nitro group on the aromatic ring[4]. |

| 1340 - 1360 | νₛ(NO₂) Symmetric Stretch | Coupled with the asymmetric stretch to validate the -NO₂ moiety[4]. |

Experimental Methodologies

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol leverages the slow interconversion of tautomers on the NMR timescale to quantify the equilibrium constant (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-nitro-4-pyridone in 0.6 mL of anhydrous DMSO-d6.

-

Causality: DMSO-d6 is chosen because its high dielectric constant and hydrogen-bond accepting nature stabilize the dominant tautomer, preventing concentration-dependent aggregation artifacts.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution spectrometer (≥400 MHz). Set the relaxation delay (D1) to at least 10 seconds.

-

Causality: Protons on electron-deficient heterocyclic rings exhibit long longitudinal relaxation times (

). A short D1 will lead to incomplete relaxation between scans, skewing the integration values and rendering the quantitative ratio invalid.

-

-

Spectral Processing: Apply a rigorous baseline correction and phase the spectrum manually to ensure flat integration regions.

-

Integration & Analysis: Integrate the isolated H-2 proton signals for both the keto (pyridone) and enol (hydroxypyridine) forms. Calculate

. -

Self-Validation Check: Sum the integrals of the H-2 signals and compare them to the sum of the H-6 signals. If the total area differs by >5%, the data is quantitatively invalid (likely due to poor shimming or baseline roll) and the spectrum must be reprocessed.

Step-by-step workflow for determining tautomeric ratios using 1H NMR spectroscopy.

Protocol 2: Solid-State FT-IR Analysis via KBr Pellet

Step-by-Step Methodology:

-

Matrix Preparation: Grind 1-2 mg of 3-nitro-4-pyridone with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar.

-

Causality: KBr is transparent in the mid-IR region. Grinding reduces particle size below the wavelength of IR light, preventing the Christiansen effect (anomalous scattering that distorts peak shapes).

-

-

Pellet Pressing: Transfer the fine powder to a die and press under 10 tons of vacuum for 2 minutes to form a translucent pellet.

-

Background Collection: Acquire a background spectrum of the empty sample compartment.

-

Sample Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

-

Self-Validation Check: Inspect the spectrum for a sharp peak at 2349 cm⁻¹. The presence of this peak indicates inadequate atmospheric CO₂ compensation. If observed, the background must be re-collected immediately before the sample to ensure spectral fidelity.

References

1.[1] Title: 4-Hydroxy-3-nitropyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals Source: fishersci.com URL: 2.[2] Title: Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: 3.[3] Title: 2-Chloro-4(1H)-pyridinone | 17368-12-6 Source: benchchem.com URL: 4.[4] Title: An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine Source: benchchem.com URL:

Sources

- 1. 4-Hydroxy-3-nitropyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Structural Dynamics of 3-Nitro-4-pyridone: A Comprehensive ¹H and ¹³C NMR Technical Guide

Executive Summary

3-Nitro-4-pyridone (interchangeably referred to as 4-hydroxy-3-nitropyridine) is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Precise structural characterization of this molecule is paramount, as its reactivity is heavily dictated by its tautomeric state. This whitepaper provides an in-depth, mechanistic analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-nitro-4-pyridone, offering researchers a self-validating protocol for structural confirmation.

The Tautomeric Paradigm of 3-Nitro-4-pyridone

A fundamental characteristic of 3-nitro-4-pyridone is its tautomerism. In solution, the compound exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.

The Causality of Tautomerism: The position of this equilibrium is not arbitrary; it is heavily dictated by the solvent environment and the profound electronic influence of the C3-nitro group. In polar aprotic solvents such as DMSO-d₆, the 4-pyridone tautomer overwhelmingly predominates[1]. The strong electron-withdrawing nature of the nitro group increases the acidity of the hydroxyl proton in the enol form, driving the equilibrium toward the pyridone state. This state is further locked into place by strong intermolecular hydrogen bonding with the solvent and the stabilization of the highly polar C=O bond[1]. Understanding this baseline is critical, as regioisomers like 3-nitro-4-pyridone are vital substrates in amination and coupling reactions, requiring precise tautomeric control for successful downstream synthesis[2].

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum of 3-nitro-4-pyridone provides a definitive structural snapshot. The chemical shifts are strictly governed by the anisotropic and inductive effects of the heteroatoms within the ring.

Mechanistic Breakdown of Chemical Shifts:

-

H2 Proton (δ 8.88 ppm): This proton is situated directly between the ring nitrogen and the C3-nitro group. The combined inductive electron withdrawal from both the highly electronegative nitro group and the nitrogen atom severely deshields this proton, stripping it of electron density and pushing it far downfield as a sharp singlet[3].

-

H6 Proton (δ 7.85 ppm): Located adjacent to the ring nitrogen, H6 experiences significant deshielding, though less extreme than H2. It couples with the adjacent H5 proton, appearing as a doublet with a typical aromatic ortho-coupling constant (J = 6.0 Hz)[3].

-

H5 Proton (δ 6.58 ppm): Positioned alpha to the carbonyl group, H5 is the most shielded of the ring protons. It appears as a doublet (J = 6.0 Hz) due to its coupling with H6[3].

-

N-H Proton: In the pyridone tautomer, the N-H proton typically appears as a broad singlet far downfield (>11.0 ppm) due to hydrogen bonding. Depending on the trace water content of the solvent and the exchange rate, this peak may broaden into the baseline.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.88 | Singlet (s) | - | 1H |

| H6 | 7.85 | Doublet (d) | 6.0 | 1H |

| H5 | 6.58 | Doublet (d) | 6.0 | 1H |

| N-H | >11.0 (Variable) | Broad Singlet (br s) | - | 1H |

¹³C NMR Spectral Analysis: Carbon Framework Mapping

The ¹³C NMR spectrum is the ultimate arbiter for validating the carbon backbone and confirming the predominant tautomer. The presence of a highly deshielded carbonyl carbon is the definitive marker for the pyridone form.

Mechanistic Breakdown of Chemical Shifts:

-

C4 (Carbonyl, ~173.0 ppm): The extreme downfield shift is characteristic of an α,β-unsaturated lactam carbonyl, confirming the pyridone tautomer. If the molecule existed primarily in the hydroxypyridine form, this carbon would resonate further upfield (~160–165 ppm).

-

C2 (~148.0 ppm) & C6 (~142.0 ppm): Both carbons are adjacent to the electronegative ring nitrogen, resulting in significant deshielding. C2 is further deshielded by the inductive effect of the neighboring C3-nitro group.

-

C3 (~135.0 ppm): The ipso-carbon bearing the nitro group.

-

C5 (~115.0 ppm): The most shielded carbon in the ring, characteristic of the β-position relative to the nitrogen in a conjugated pyridone system.

Table 2: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Feature |

| C4 | ~173.0 | Quaternary (C=O) | Confirms the 4-pyridone tautomer |

| C2 | ~148.0 | Tertiary (CH) | Deshielded by N and NO₂ |

| C6 | ~142.0 | Tertiary (CH) | Deshielded by N |

| C3 | ~135.0 | Quaternary (C-NO₂) | Ipso-carbon to the nitro group |

| C5 | ~115.0 | Tertiary (CH) | Shielded β-carbon |

Experimental Protocol: A Self-Validating NMR Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for acquiring and interpreting the NMR spectra of 3-nitro-4-pyridone.

Step 1: Sample Preparation (Solvent Causality)

-

Weigh exactly 15–20 mg of high-purity 3-nitro-4-pyridone.

-

Dissolve the sample completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is selected not only for its superior solvating power for highly polar heterocycles but also because its polar aprotic nature locks the molecule predominantly into the 4-pyridone tautomer, preventing spectral broadening caused by rapid tautomeric exchange[1].

Step 2: ¹H NMR Acquisition

-

Transfer the homogenous solution to a standard 5 mm NMR tube.

-

Acquire the ¹H spectrum at 400 MHz using a standard 30° pulse sequence (zg30).

-

Set the number of scans (ns) to 16, with a relaxation delay (D1) of 2 seconds. Self-Validation: Integrate the resulting signals. The system validates itself if the integrals for the peaks at 8.88, 7.85, and 6.58 ppm yield an exact 1:1:1 ratio. Any deviation indicates an impurity or incomplete relaxation.

Step 3: ¹³C NMR Acquisition

-

Acquire the proton-decoupled ¹³C spectrum at 100 MHz (zgpg30).

-

Due to the low natural abundance of ¹³C and the presence of quaternary carbons (C3, C4) which possess longer longitudinal relaxation times (T1), set the number of scans to a minimum of 1024 and D1 to 2–3 seconds. Self-Validation: The spectrum must display exactly five distinct carbon resonances. The presence of a peak >170 ppm validates the pyridone tautomeric state.

Visualizing the Analytical Workflow

The following diagram illustrates the logical relationship between sample preparation, spectral acquisition, and tautomeric validation, acting as a blueprint for the self-validating protocol.

Figure 1: Experimental workflow and logical validation for the NMR analysis of 3-nitro-4-pyridone.

Conclusion

The ¹H and ¹³C NMR spectral data of 3-nitro-4-pyridone offer a profound look into its electronic structure and tautomeric behavior. By understanding the causality behind the chemical shifts—specifically the deshielding effects of the nitro group and the ring nitrogen—researchers can utilize these self-validating protocols to ensure the structural integrity of this crucial pharmaceutical intermediate. Proper solvent selection and rigorous integration cross-checks guarantee that the data accurately reflects the molecule's true state in solution.

References

- 4-Hydroxy-3-nitropyridine | 5435-54-1, ChemicalBook.

- Advances in Heterocyclic Chemistry, Volume 91, Stanovnik, B., et al., epdf.pub.

- Practical Amination of Nitropyridones by Silylation, Organic Process Research & Development - ACS Public

Sources

An In-Depth Technical Guide to the Tautomerism of 3-Nitro-4-Hydroxypyridine and 3-Nitro-4-Pyridone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The tautomeric equilibrium between 3-nitro-4-hydroxypyridine and 3-nitro-4-pyridone represents a critical area of study in medicinal chemistry and drug development. The position of this equilibrium, which dictates the predominant molecular form, profoundly influences the compound's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive exploration of this tautomeric system, delving into the underlying principles, experimental methodologies for characterization, and the key factors that govern the equilibrium. By synthesizing theoretical insights with practical, field-proven protocols, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics centered around the pyridone scaffold.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are constitutional isomers of an organic compound that readily interconvert.[1] This dynamic equilibrium, often involving the migration of a proton, can have profound implications in the field of drug development. The ability of a molecule to exist in multiple tautomeric forms means that its interaction with a biological target, such as a protein receptor or enzyme, can be multifaceted. The specific tautomer that binds may not be the most abundant form in solution, and the binding event itself can shift the equilibrium.

The 3-nitro-4-hydroxypyridine/3-nitro-4-pyridone system is a classic example of lactam-lactim tautomerism, a type of keto-enol tautomerism. The equilibrium is heavily influenced by both intramolecular electronic effects and intermolecular interactions with the surrounding environment. Understanding and controlling this equilibrium is paramount for optimizing the pharmacological properties of drug candidates.

The Tautomeric Equilibrium: 3-Nitro-4-Hydroxypyridine vs. 3-Nitro-4-Pyridone

The tautomeric equilibrium of 3-nitro-4-hydroxypyridine involves the interconversion between the aromatic 'hydroxy' form (3-nitro-4-hydroxypyridine) and the non-aromatic, but charge-separated, 'pyridone' form (3-nitro-4-pyridone).

Dominance of the Pyridone Tautomer

Experimental evidence strongly indicates that for 3-nitro-4-pyridone, the equilibrium lies overwhelmingly in favor of the pyridone form. Studies have shown that 3-nitro-4-pyridone exists in the pyridone form by a factor of 103.4 to 1.[2] This pronounced preference can be attributed to several factors:

-

Resonance Stabilization: The pyridone form benefits from a significant resonance contributor with a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen atom. This charge separation is more favorable than in the hydroxypyridine tautomer.

-

Hydrogen Bonding: The N-H and C=O groups in the pyridone tautomer are excellent hydrogen bond donors and acceptors, respectively. In polar, protic solvents, this allows for strong intermolecular hydrogen bonding, which stabilizes the pyridone form.[3]

-

Electronic Effects of the Nitro Group: The electron-withdrawing nature of the nitro group at the 3-position further influences the electron distribution within the ring, impacting the relative stabilities of the tautomers.

The Role of Solvent Polarity

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium.

-

Polar Solvents (e.g., water, methanol): These solvents effectively solvate the polar pyridone tautomer through hydrogen bonding, shifting the equilibrium significantly towards this form.[3]

-

Non-polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar hydroxypyridine tautomer is favored, as it has a smaller dipole moment.[4]

-

Gas Phase: In the absence of solvent interactions, the hydroxypyridine form is generally the more stable tautomer for many pyridone systems due to its aromaticity.[3]

Synthesis and Characterization

The targeted synthesis of either tautomer is often challenging due to their rapid interconversion. However, understanding the synthetic routes to the parent compound is crucial.

Synthesis of 4-Hydroxy-3-nitropyridine

A common method for the synthesis of 4-hydroxy-3-nitropyridine is through the nitration of 4-hydroxypyridine.[5]

Experimental Protocol: Nitration of 4-Hydroxypyridine

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.

-

Reaction: Add 4-hydroxypyridine portion-wise to the nitrating mixture with stirring, ensuring the temperature does not rise excessively.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70°C for approximately 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

-

Isolation and Purification: The precipitated product, 4-hydroxy-3-nitropyridine, can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or water.[5]

1H NMR Characterization (in DMSO-d6): A representative 1H NMR spectrum of 4-hydroxy-3-nitropyridine in DMSO-d6 shows characteristic signals: δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[5]

Experimental Determination of Tautomeric Equilibrium

A combination of spectroscopic techniques is employed to qualitatively and quantitatively assess the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomerism as the two tautomers possess different chromophoric systems and thus exhibit distinct absorption spectra.[6] The aromatic hydroxypyridine form and the conjugated pyridone form will have different λmax values.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Solvent Series: Prepare a series of dilutions of the stock solution in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, chloroform, cyclohexane).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to each tautomer. The pyridone form is expected to have a longer wavelength absorption due to its extended conjugation. The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 4-hydroxypyridine.[7][8]

-

By applying the Beer-Lambert law and assuming the molar absorptivities of the individual tautomers are known or can be estimated from model compounds, the tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) can be calculated.

-

| Solvent | Predominant Tautomer | Expected Observation |

| Water | 3-Nitro-4-pyridone | Strong absorption at a longer wavelength. |

| Methanol | 3-Nitro-4-pyridone | Similar to water, with a strong pyridone absorption band. |

| Chloroform | Mixture | Absorption bands for both tautomers may be observable. |

| Cyclohexane | 3-Nitro-4-hydroxypyridine | Stronger absorption at a shorter wavelength corresponding to the hydroxypyridine form. |

Table 1: Expected Trends in UV-Vis Spectra with Solvent Polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for studying tautomerism.[9] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of the two tautomers.

1H and 13C NMR Spectroscopy

-

Chemical Shifts: The aromatic protons and carbons of the 3-nitro-4-hydroxypyridine tautomer will have different chemical shifts compared to the olefinic and carbonyl-like carbons of the 3-nitro-4-pyridone form.

-

Integration: In cases where both tautomers are present in significant amounts, the ratio of the integrals of well-resolved signals corresponding to each tautomer can be used to determine the equilibrium constant.[10]

Experimental Protocol: NMR Spectroscopic Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a range of deuterated solvents of varying polarity (e.g., D2O, CD3OD, DMSO-d6, CDCl3).

-

Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample. It is crucial to allow for sufficient relaxation delays to ensure accurate integration in 13C NMR if quantitative analysis is intended.

-

Data Analysis:

-

Assign the signals to the respective tautomers based on their expected chemical shifts and coupling patterns.

-

For quantitative analysis, integrate non-overlapping signals for each tautomer in the 1H spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

| Nucleus | 3-Nitro-4-hydroxypyridine (Expected) | 3-Nitro-4-pyridone (Expected) |

| 1H | Aromatic proton signals in the downfield region. | Olefinic proton signals, likely at a different chemical shift. N-H proton signal (if observable). |

| 13C | Aromatic carbon signals. C-OH signal. | C=O signal (downfield). Olefinic carbon signals. |

Table 2: Expected NMR Chemical Shift Characteristics of the Tautomers.

Computational Modeling

In silico methods, particularly density functional theory (DFT), are powerful tools for complementing experimental studies of tautomerism.[11][12] These calculations can provide valuable insights into:

-

Relative Stabilities: The relative energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvent models) can be calculated to predict the position of the equilibrium.

-

Geometries: Optimized molecular geometries can reveal differences in bond lengths and angles between the tautomers.

-

Spectroscopic Properties: NMR chemical shifts and UV-Vis absorption spectra can be simulated to aid in the interpretation of experimental data.

Conclusion and Future Directions

The tautomeric equilibrium of 3-nitro-4-hydroxypyridine and 3-nitro-4-pyridone is a finely balanced interplay of electronic and environmental factors, with the pyridone form being significantly favored in polar media. A thorough understanding of this equilibrium, achieved through a combination of synthesis, spectroscopic analysis, and computational modeling, is indispensable for the rational design of drug candidates based on this scaffold.

Future research in this area should focus on:

-

Quantitative Structure-Tautomerism Relationships (QSTR): Developing predictive models that correlate substituent effects with the tautomeric equilibrium constant.

-

Solid-State Analysis: X-ray crystallographic studies to definitively determine the solid-state structure and hydrogen bonding motifs.

-

Dynamic NMR Studies: To investigate the kinetics and mechanism of the tautomeric interconversion.

By continuing to unravel the complexities of this tautomeric system, researchers can better harness its potential in the development of novel and effective therapeutics.

References

- BenchChem. (2025). The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol. BenchChem.

- Behrman, E. J. (2009). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Chemistry Central Journal, 3(1), 1.

- Donohoe, T. J., et al. (2011). The Olefin Cross-Metathesis Approach to Pyridine Synthesis. Organic Letters, 13(5), 1036–1039.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

- Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.

- Komasa, A., & Barczynski, P. (2005). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology, 11(1), 43-49.

- Jones, R. A., & Roney, B. D. (1967). Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone. Journal of the Chemical Society B: Physical Organic, 84.

-

PubChem. (n.d.). 3-Nitro-4-(4-pyridylamino)pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

- El-Sayed, Y. S. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 8(9), 1270-1276.

-

Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure of Pyridin-4-ylmethyl 4-Nitrobenzoate, C13H10N2O4. Retrieved from [Link]

-

ResearchGate. (n.d.). Ferric Complexes of 3-Hydroxy-4-pyridinones Characterized by Density Functional Theory and Raman and UV-vis Spectroscopies. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis spectra of 3, 3a, 4, 4a and 5. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

-

DTIC. (n.d.). Computational Studies of Energetic Nitramines. Retrieved from [Link]

- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.

-

University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. Retrieved from [Link]

-

PubMed. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 3 from From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone. Retrieved from [Link]

-

ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

Sources

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-hydroxypyridine | 6320-39-4 | Benchchem [benchchem.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Nitro-4-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Nitro Group in 3-Nitro-4-pyridone

3-Nitro-4-pyridone is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its chemical personality is largely dictated by the presence of a nitro (NO₂) group on the pyridone ring. This powerful electron-withdrawing group fundamentally alters the electronic landscape of the molecule, rendering it a versatile building block for the synthesis of more complex and functionalized derivatives.[3][4] This guide provides a comprehensive exploration of the reactivity of the nitro group in 3-nitro-4-pyridone, with a focus on its behavior in nucleophilic aromatic substitution and reduction reactions, which are the two primary pathways for its synthetic transformation.[3] A thorough understanding of these reactions is crucial for leveraging this molecule's potential in the design and development of novel pharmaceuticals and other functional materials.

The nitro group's strong electron-withdrawing nature, through both inductive and resonance effects, makes the pyridone ring electron-deficient.[5][6] This electronic characteristic is the cornerstone of its reactivity, deactivating the ring towards electrophilic attack but significantly activating it for nucleophilic aromatic substitution (SNAr).[3][7] Furthermore, the nitro group itself is susceptible to reduction, providing a gateway to the corresponding amino group, a critical functional group in a vast array of biologically active compounds.[8][9]

This technical guide will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causal relationships behind experimental choices, thereby serving as a valuable resource for scientists engaged in the synthesis and application of pyridone-based scaffolds.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) - Harnessing the Electron-Deficient Nature

The presence of the nitro group at the 3-position of the 4-pyridone ring creates a highly electron-deficient aromatic system, making it susceptible to attack by nucleophiles.[10][11] This heightened reactivity is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction.[3][7] The delocalization of the negative charge onto the oxygen atoms of the nitro group is a key stabilizing factor that drives the reaction forward.[3]

Mechanistic Overview

The SNAr reaction of 3-nitro-4-pyridone proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pyridone ring, typically at a position activated by the nitro group. In the case of 3-nitro-4-pyridone, the positions ortho and para to the nitro group (C2 and C6, and C5 respectively) are activated. However, the inherent reactivity of the pyridine ring itself favors nucleophilic attack at the C2 and C4 positions.[12][13] The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate (Meisenheimer complex).[7]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group from the carbon atom that was attacked. In many cases, the nitro group itself can act as the leaving group, particularly with strong nucleophiles.[4][11]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity

In 3-nitro-4-pyridone, nucleophilic attack is generally favored at the C2 and C6 positions, which are ortho to the activating nitro group and also inherently susceptible to nucleophilic attack in the pyridine ring system.[12][13] The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Nucleophilic Displacement of the Nitro Group

This protocol describes a general procedure for the displacement of the nitro group in 3-nitro-4-pyridone with a generic nucleophile.

Materials:

-

3-Nitro-4-pyridone

-

Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3-nitro-4-pyridone (1.0 eq) in the chosen anhydrous solvent.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to ensure anhydrous and oxygen-free conditions.

-

Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the reaction mixture at room temperature. The addition may be done portion-wise or as a solution in the same solvent.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: The optimal solvent, temperature, and reaction time will depend on the specific nucleophile used and should be determined empirically.

Chapter 2: Reduction of the Nitro Group - A Gateway to Aminopyridones

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis.[9][14] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the chemical properties of the pyridone ring and opens up new avenues for further functionalization.[8] The resulting 3-amino-4-pyridone is a key intermediate for the synthesis of a wide range of biologically active molecules.[15]

Common Reduction Methodologies

Several methods are available for the reduction of nitroarenes, with catalytic hydrogenation and metal-mediated reductions being the most common.[16]

2.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[15][17] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[9][17] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Advantages:

-

High yields and clean reactions.

-

Environmentally friendly, with water as the only byproduct.

Causality behind Experimental Choices:

-

Catalyst Choice: Pd/C is often the catalyst of choice due to its high activity and selectivity.[17] Raney nickel is a good alternative when the substrate contains other reducible functional groups that are sensitive to Pd/C, such as halides.[17]

-

Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used as they can facilitate the protonation steps in the reduction mechanism.

-

Pressure and Temperature: The reaction can often be carried out at atmospheric pressure and room temperature, but elevated pressure and temperature can be used to increase the reaction rate.[18][19]

Caption: Catalytic hydrogenation workflow for nitro group reduction.

2.1.2. Metal-Mediated Reductions

Reductions using metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media are also widely employed.[16] These methods are often cost-effective and tolerant of a wide range of functional groups.

Mechanism: The reduction proceeds through a series of single-electron transfers from the metal surface to the nitro group, followed by protonation from the acidic medium.[16]

Causality behind Experimental Choices:

-

Metal and Acid Choice: Iron in acetic acid or with ammonium chloride is a common and mild reducing system.[16] Tin(II) chloride is another effective reagent.[9] The choice often depends on the desired reactivity and the presence of other functional groups.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-4-pyridone

This protocol provides a general procedure for the reduction of the nitro group in 3-nitro-4-pyridone using catalytic hydrogenation.

Materials:

-

3-Nitro-4-pyridone

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Ethanol, Methanol)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 3-nitro-4-pyridone (1.0 eq) in the chosen solvent.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the reaction mixture under an inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or use a hydrogen-filled balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates the completion of the reaction.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-amino-4-pyridone. The product can be further purified by recrystallization if necessary.

Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care in an inert atmosphere.

Chapter 3: Comparative Analysis and Synthetic Strategy

The choice between nucleophilic aromatic substitution and nitro group reduction depends on the desired final product and the overall synthetic strategy.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Nitro Group Reduction |

| Transformation | Displacement of the nitro group (or another leaving group) with a nucleophile. | Conversion of the nitro group to an amino group. |

| Key Reagents | Nucleophiles (e.g., alkoxides, thiolates, amines). | Reducing agents (e.g., H₂/Pd/C, Fe/HCl).[16][17] |

| Product | A new C-Nu bond is formed on the pyridone ring. | 3-Amino-4-pyridone. |

| Synthetic Utility | Introduction of a wide variety of functional groups directly onto the pyridone ring. | Access to anilines, which are versatile synthetic intermediates.[14] |

Strategic Considerations:

-

If the goal is to introduce a new substituent at a specific position on the pyridone ring, and a suitable nucleophile is available, SNAr is the preferred route.

-

If the target molecule requires an amino group at the 3-position for further transformations (e.g., diazotization, amide coupling), then nitro group reduction is the necessary step.

Conclusion

The nitro group in 3-nitro-4-pyridone is a powerful synthetic handle that dictates the molecule's reactivity and provides access to a diverse range of functionalized pyridone derivatives. Its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution, allowing for the direct introduction of various substituents onto the pyridone core. Concurrently, the nitro group itself can be efficiently reduced to an amino group, a cornerstone functional group in medicinal chemistry. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can strategically manipulate the reactivity of 3-nitro-4-pyridone to achieve their synthetic goals. The protocols and insights provided in this guide serve as a practical resource for scientists working to unlock the full potential of this versatile building block in the development of new chemical entities.

References

[5] brainly.com. Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? - brainly.com. Accessed March 10, 2026. .

[10] National Center for Biotechnology Information. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. Accessed March 10, 2026. .

[3] BenchChem. Reactivity of the nitro group on a pyridine ring - Benchchem. Accessed March 10, 2026. .

[1] BenchChem. 426486 3-Nitro-4-pyridone CAS: 15590-90-6. Accessed March 10, 2026. .

[7] Wikipedia. Nucleophilic aromatic substitution - Wikipedia. Accessed March 10, 2026. .

[6] SciSpace. Substituent effects of nitro group in cyclic compounds - SciSpace. Accessed March 10, 2026. .

[4] BenchChem. An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine - Benchchem. Accessed March 10, 2026. .

[8] Pearson+. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. Accessed March 10, 2026. .

[11] MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Accessed March 10, 2026. .

[12] ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. Accessed March 10, 2026. .

[15] BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide - Benchchem. Accessed March 10, 2026. .

[9] Wikipedia. Reduction of nitro compounds - Wikipedia. Accessed March 10, 2026. .

[13] Organic Chemistry. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Accessed March 10, 2026. .

[18] Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Accessed March 10, 2026. .

[17] Organic Chemistry Portal. Nitro Reduction - Common Conditions. Accessed March 10, 2026. .

[2] Santa Cruz Biotechnology. 3-Nitro-4-pyridone | CAS 15590-90-6 | SCBT - Santa Cruz Biotechnology. Accessed March 10, 2026. .

[19] Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). Accessed March 10, 2026. .

[14] ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. Accessed March 10, 2026. .

[16] BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. Accessed March 10, 2026. .

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brainly.com [brainly.com]

- 6. scispace.com [scispace.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 18. rsc.org [rsc.org]

- 19. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-Nitro-4-Pyridone in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Drug Discovery

As the landscape of drug discovery shifts toward highly functionalized, low-molecular-weight heterocycles, 4(1H)-Pyridinone, 3-nitro- (commonly referred to as 3-nitro-4-pyridone or 4-hydroxy-3-nitropyridine) has emerged as a privileged intermediate. Characterized by its tautomeric flexibility and highly activated electronic profile, this compound serves as a critical junction in the synthesis of diverse pharmacophores, ranging from kinase hinge-binders to covalent enzyme inhibitors.

This technical whitepaper explores the mechanistic utility of 3-nitro-4-pyridone, detailing its role in modern process chemistry, its translation into highly potent biological inhibitors, and the field-proven protocols required to manipulate it safely and efficiently.

The Electronic and Structural Privilege of the Scaffold

The utility of 3-nitro-4-pyridone (CAS 5435-54-1) stems from the synergistic interplay between its functional groups. The molecule exists in a tautomeric equilibrium between the 4-hydroxy-3-nitropyridine and 3-nitro-4-pyridone forms[1].

From a synthetic perspective, the nitro group at the 3-position acts as a powerful electron-withdrawing group (EWG). This localized electron deficiency highly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). Furthermore, the nitro group itself is a latent synthetic handle; its selective reduction yields 3-amino-4-hydroxypyridine, a ubiquitous motif in medicinal chemistry used to construct fused bicyclic systems like oxazolo[4,5-b]pyridines and azabenzimidazoles[2][3].

Divergent Synthetic Pathways: A Mechanistic Overview

The true value of 3-nitro-4-pyridone lies in its ability to be functionalized divergently based on the target therapeutic class. The diagram below illustrates the two primary workflows utilized by process chemists to generate distinct classes of active pharmaceutical ingredients (APIs).

Divergent synthetic workflows for 3-nitro-4-pyridone in drug discovery.

Core Application I: Direct Amination for Azabenzimidazole Precursors

Azabenzimidazoles are critical structural components in antiviral therapies, including Respiratory Syncytial Virus (RSV) inhibitors[2]. Historically, the conversion of 3-nitro-4-pyridone to aminonitropyridines required the use of phosphorus oxychloride (POCl3) to generate a 4-chloro-3-nitropyridine intermediate[4]. This classical approach is heavily discouraged in modern process chemistry due to the severe toxicity, environmental hazards, and skin-sensitizing properties of chloronitropyridines[2].

To circumvent this, researchers at Pfizer developed a highly efficient, one-pot silylation-amination protocol that directly couples primary amines to the pyridone core[4][5].

Experimental Protocol: One-Pot Silylation-Amination

Mechanistic Rationale & Causality: Hexamethyldisilazane (HMDS) is employed to in situ silylate the tautomeric 4-hydroxyl group, converting it into a superior -OSiMe3 leaving group[2]. The strongly electron-withdrawing 3-nitro group activates the ring, allowing the primary amine to attack via an SNAr mechanism. Acetonitrile is explicitly chosen as the solvent because its high polarity is required to stabilize the highly charged Meisenheimer complex intermediate; utilizing non-polar solvents like THF or dichloromethane results in reaction failure[4].

Step-by-Step Methodology:

-

Suspension: To a reaction vessel, add 3-nitro-4-pyridone (1.0 equiv) and suspend in high-performance liquid chromatography (HPLC) grade acetonitrile (approx. 4 mL/g of substrate).

-

Silylation: Add HMDS (1.5 equiv) dropwise at room temperature. Stir the mixture for 15 minutes to ensure complete O-silylation. Self-Validation: The suspension will typically clarify as the silylated intermediate solubilizes.

-

Amination: Add the desired primary amine (2.0 equiv) to the mixture.

-

Thermal Activation: Heat the reaction mixture to 60 °C and maintain for 8–24 hours. Self-Validation: Monitor the reaction via LC-MS or HPLC. The reaction is deemed complete when the 3-nitro-4-pyridone peak constitutes <1% of the total area.

-

Workup & Isolation: Concentrate the mixture under reduced pressure to remove the acetonitrile and volatile siloxane byproducts. Add isopropanol and cool to 0 °C to induce crystallization.

-

Purification: Filter the resulting crystals and wash with cold water. Dry at 45 °C. The product structure is validated via 1H NMR, confirming the disappearance of the broad -OH singlet and the integration of the new alkylamine protons[4].

Core Application II: Synthesis of α-Ketoheterocycle Enzyme Inhibitors

When the nitro group of 3-nitro-4-pyridone is reduced, it yields 3-amino-4-hydroxypyridine . This specific motif is a well-established "hinge-binder" in kinase inhibitors (e.g., Aurora kinases, PLK1) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the enzyme active site[1].

Furthermore, this amine scaffold is the foundational building block for synthesizing oxazolo[4,5-b]pyridines. These fused bicyclic systems, particularly when functionalized as α-ketoheterocycles, act as highly potent, reversible covalent inhibitors of sn-1-Diacylglycerol Lipase α (DAGLα)—a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system[3].

Experimental Protocol: Catalytic Hydrogenation to 3-Amino-4-hydroxypyridine

Mechanistic Rationale & Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly preferred over dissolving metal reductions (e.g., Iron/HCl or Tin/HCl). Metal-mediated reductions risk trace heavy metal contamination in the final API, which can cause false positives or erratic results in highly sensitive downstream fluorometric or gel-based competitive activity-based protein profiling (ABPP) assays[3]. Methanol is utilized as a protic solvent to fully dissolve the polar starting material and facilitate rapid proton transfer during the reduction cascade[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-hydroxy-3-nitropyridine (1.0 equiv) in anhydrous methanol (approx. 50 mL/g) within a heavy-walled hydrogenation flask.

-

Catalyst Addition: Under a strict inert atmosphere (Argon or Nitrogen purge), carefully add 10% Pd/C catalyst (approx. 20% by weight relative to the substrate). Warning: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen.

-

Hydrogenation: Seal the vessel, evacuate the inert gas, and backfill with Hydrogen gas. Maintain a positive pressure of H2 (a standard laboratory balloon is sufficient for small scales) and stir vigorously at room temperature for 10 hours[3].

-

Monitoring: Self-Validation: The cessation of hydrogen uptake acts as a macroscopic indicator of completion. TLC (Dichloromethane/Methanol 9:1) should show the complete consumption of the yellow nitro starting material.

-

Filtration & Isolation: Purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol.

-

Concentration: Concentrate the filtrate in vacuo to yield 3-amino-4-hydroxypyridine (typical yields >85%). Validate via 1H NMR (DMSO-d6); the successful reduction is confirmed by a significant upfield shift of the aromatic protons, driven by the conversion of the electron-withdrawing nitro group to an electron-donating amino group[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the 3-nitro-4-pyridone scaffold into functional therapeutics is validated by the high potency of its downstream derivatives. The table below summarizes the biological activity of key compounds synthesized from this intermediate.